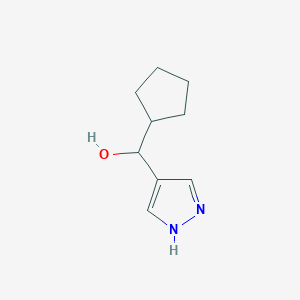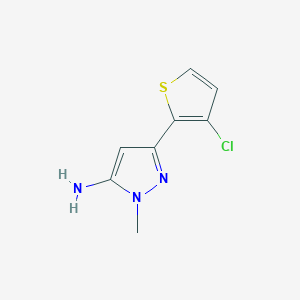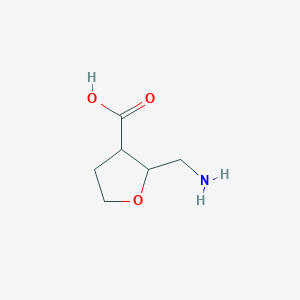
2-Amino-3-(pyridin-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(pyridin-2-yl)propanamide is an organic compound that features a pyridine ring attached to a propanamide backbone. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a pyridine ring in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-2-yl)propanamide typically involves the reaction of 2-aminopyridine with ethyl acrylate under specific conditions. One method involves using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. After the reaction, the product is isolated by washing with organic solvents and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often use readily available raw materials and aim to minimize waste and energy consumption. For example, using solvent-free conditions and catalysts like p-toluenesulfonic acid can simplify the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Amino-3-(pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the amide linkage.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include additional functional groups and structural complexity.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-3-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-7(8(10)12)5-6-3-1-2-4-11-6/h1-4,7H,5,9H2,(H2,10,12) |
InChI Key |
RKIOCFFKQUAIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde](/img/structure/B13291032.png)





![3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole](/img/structure/B13291087.png)




![2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13291100.png)


